molecular formula C8H18Cl2N2 B579909 (Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride CAS No. 80842-67-7

(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride

Cat. No.: B579909
CAS No.: 80842-67-7
M. Wt: 213.146
InChI Key: RANYCJGXQIDGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms and complex ring systems. The primary International Union of Pure and Applied Chemistry name reflects the fully saturated nature of the pyrrolizidine core system, designated as "tetrahydro-1H-pyrrolizin," indicating the presence of four additional hydrogen atoms compared to the unsaturated pyrrolizine parent structure. The positional designation "7a(5H)" specifies the location of the aminomethyl substituent at the bridgehead carbon, while the "(5H)" notation clarifies the specific hydrogen arrangement within the ring system.

According to International Union of Pure and Applied Chemistry guidelines for amine nomenclature, the compound represents a primary amine derivative due to the presence of the aminomethyl group attached to the heterocyclic framework. The systematic naming approach prioritizes the heterocyclic ring system as the principal functional group, with the amine functionality treated as a substituent. This nomenclature convention aligns with established practices for complex heterocyclic amines, where the ring system typically takes precedence over functional group substituents in determining the base name structure.

The dihydrochloride designation indicates the presence of two hydrochloride salt formations, reflecting the compound's ability to accept protons at both nitrogen centers under appropriate conditions. This salt formation follows standard nomenclature practices for polyammonium salts, where the number of acid molecules is specified through numerical prefixes. Alternative systematic names found in chemical databases include "hexahydro-1H-pyrrolizin-7a-ylmethanamine dihydrochloride" and "1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine dihydrochloride," reflecting different approaches to describing the same molecular structure.

Nomenclature System Chemical Name Registry Information
International Union of Pure and Applied Chemistry This compound CAS 80842-67-7
Alternative Systematic Hexahydro-1H-pyrrolizin-7a-ylmethanamine dihydrochloride Molecular Formula C8H18Cl2N2
Positional Descriptor 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine dihydrochloride Molecular Weight 213.15 g/mol
Salt Form Specification Tetrahydro-1H-Pyrrolizine-7a(5H)-methanamine Dihydrochloride InChI Key RANYCJGXQIDGTG-UHFFFAOYSA-N

Historical Context of Pyrrolizine-Based Compound Discovery

The historical development of pyrrolizine-based compound research traces its origins to the early twentieth century discovery and isolation of pyrrolizidine alkaloids from various plant species, particularly those belonging to the Asteraceae, Boraginaceae, and Fabaceae families. Initial investigations into these naturally occurring compounds were motivated by observations of livestock poisoning incidents linked to the consumption of certain plants, leading researchers to identify pyrrolizidine alkaloids as the causative agents. The recognition of these compounds' biological activity sparked systematic efforts to understand their chemical structures, biosynthetic pathways, and potential therapeutic applications.

The first synthetic approaches to pyrrolizidine-type structures emerged in the mid-twentieth century, with pioneering work by researchers such as Visconti and Buzek in 1972, who accomplished the first total synthesis of platynecine, a representative necine base within the pyrrolizidine alkaloid family. These early synthetic efforts relied on relatively simple chemical transformations, including hydrogenation and reduction reactions, to construct the characteristic bicyclic framework. Subsequent decades witnessed increasingly sophisticated synthetic methodologies, including cycloaddition reactions, rearrangement processes, and stereoselective transformations designed to access specific pyrrolizidine derivatives with defined stereochemical configurations.

The development of this compound and related synthetic derivatives represents a more recent phase in pyrrolizidine chemistry, driven by advances in heterocyclic synthesis and pharmaceutical research. Contemporary synthetic approaches have enabled the preparation of diverse pyrrolizidine derivatives with modified functional groups, allowing researchers to explore structure-activity relationships and develop compounds with improved pharmacological properties. The specific focus on aminomethyl-substituted pyrrolizidines reflects current interest in developing synthetic analogs that retain the structural features of natural pyrrolizidine alkaloids while offering enhanced stability, selectivity, and therapeutic potential.

Historical Period Key Developments Research Focus
Early 1900s Discovery of pyrrolizidine alkaloids in plants Natural product isolation and structure determination
1950s-1970s First total syntheses of necine bases Synthetic methodology development
1980s-2000s Advanced synthetic approaches Stereoselective synthesis and mechanism studies
2000s-Present Synthetic analog development Pharmaceutical applications and structure-activity relationships

Position Within Heterocyclic Amine Classification Systems

This compound occupies a distinctive position within the broader classification system of heterocyclic amines, representing a specialized subset of bicyclic nitrogen-containing compounds. According to established heterocyclic amine classification schemes, this compound belongs to the category of saturated bicyclic amines, specifically those derived from pyrrolizidine parent structures. The classification system recognizes heterocyclic amines as compounds containing at least one heterocyclic ring with nitrogen atoms, where the nitrogen functionality can serve both as a ring heteroatom and as an external functional group substituent.

Within the five-membered heterocyclic amine classification, pyrrolizidine derivatives represent a unique structural class characterized by the fusion of two pyrrolidine rings sharing a common nitrogen atom. This bicyclic arrangement creates a rigid molecular framework that distinguishes pyrrolizidine-based compounds from other five-membered heterocyclic amines such as simple pyrrolidines or pyrroles. The fully saturated nature of the pyrrolizidine core in this compound places it within the aliphatic subcategory of heterocyclic amines, contrasting with aromatic heterocyclic systems like pyridine or pyrimidine derivatives.

The presence of the aminomethyl substituent adds an additional layer of complexity to the compound's classification, creating a system that contains both cyclic and acyclic amine functionalities. This dual amine character positions the compound within the polyamine classification system, where multiple nitrogen atoms contribute to the overall chemical and biological properties. The dihydrochloride salt formation further influences the compound's classification, as it represents an ionic species rather than a neutral organic molecule, affecting its physical properties, solubility characteristics, and potential biological interactions.

Classification Level Category Specific Designation
Primary Classification Heterocyclic Amine Bicyclic nitrogen-containing compound
Ring System Type Five-membered Saturated Pyrrolizidine-based structure
Functional Group Category Polyamine Dual nitrogen functionality
Salt Form Classification Dihydrochloride Salt Bis-ammonium ionic species
Structural Complexity Substituted Heterocycle Aminomethyl-substituted derivative

Properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-8-3-1-5-10(8)6-2-4-8;;/h1-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANYCJGXQIDGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80842-67-7
Record name hexahydro-1H-pyrrolizin-7a-ylmethanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Neuropharmacology

Research indicates that (Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its potential neuroprotective effects and its role as a modulator of neurotransmitter systems. The compound may influence serotonin and dopamine pathways, which are critical in treating psychiatric disorders such as depression and anxiety.

Key Findings:

  • Neuroprotective Effects: Preliminary studies suggest that the compound could protect neuronal cells from damage.
  • Modulation of Neurotransmitters: Interaction studies indicate potential effects on mood regulation and cognitive function.

Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory properties. This aspect makes it a candidate for further pharmacological exploration in treating conditions characterized by inflammation.

Synthesis and Chemical Behavior

The synthesis of this compound can be achieved through various methods, often requiring careful control of reaction conditions to optimize yield and purity. It can undergo acylation or alkylation reactions due to the presence of amine functional groups, as well as condensation reactions leading to more complex structures with enhanced biological activities.

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl)tetrahydro-1H-pyrrolizin-7a(5H)-ylacetamide Monohydrochloride Hemihydrate

  • Molecular Formula : C17H24N2O·HCl·1/2H2O
  • Molecular Weight : 317.85
  • Key Features: Contains a 2,6-dimethylphenylacetamide substituent instead of a methylamine group. Monohydrochloride salt with a hemihydrate, reducing solubility compared to dihydrochloride salts. Clinically used as pilsicainide, a class Ic antiarrhythmic agent targeting sodium channels .

Comparison with Target Compound :
The acetamide and aromatic substituents in this analog likely enhance receptor binding specificity for cardiac sodium channels, whereas the target compound’s methylamine group may favor different pharmacokinetic profiles (e.g., faster renal clearance due to higher polarity).

2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine (Compound 4.15)

  • Molecular Formula : C9H18N2
  • Molecular Weight : 154.25
  • Key Features :
    • Ethylamine (-CH2CH2NH2) side chain instead of methylamine.
    • Free base form, lacking hydrochloride counterions, reducing water solubility.
    • NMR Data:
  • 1H-NMR : Aliphatic protons at δ 1.57–2.98 ppm, indicative of pyrrolizidine and ethylamine groups.
  • 13C-NMR : Quaternary carbon at δ 76.1 ppm and nitrogen-bound carbons at δ 51.3–55.4 ppm .

The target compound’s dihydrochloride salt offsets this trade-off, favoring applications requiring aqueous stability.

Substrate Analogues with Aromatic Amines

lists aromatic amines (e.g., 4-nitrobenzyl amine, 1,4-phenylenediamine) as substrate analogues.

  • Electron-withdrawing groups (e.g., -NO2 in 4-nitrobenzyl amine) reduce basicity, altering interaction with biological targets.
  • The target compound’s aliphatic amine and dihydrochloride form provide stronger basicity and ionic interactions compared to aromatic amines .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight Salt Form Key Functional Groups Pharmacological Use
(Tetrahydro-1H-pyrrolizin-7a-ylmethyl)amine dihydrochloride C8H16N2·2HCl 221.14 (calc.) Dihydrochloride Pyrrolizidine, methylamine Research/Pharmaceutical candidate
N-(2,6-Dimethylphenyl)... monohydrochloride C17H24N2O·HCl·½H2O 317.85 Monohydrochloride Pyrrolizidine, acetamide, aromatic Antiarrhythmic (pilsicainide)
2-(Tetrahydro-1H-pyrrolizin-7a-yl)ethan-1-amine C9H18N2 154.25 None Pyrrolizidine, ethylamine CO2 capture (algae engineering)

Research Findings and Implications

  • Salt Form Impact: Dihydrochloride salts improve solubility but may increase renal excretion rates compared to monohydrochlorides or free bases .
  • Structural Modifications : Substituting methylamine with ethylamine (as in compound 4.15) alters lipophilicity, affecting blood-brain barrier penetration and metabolic stability .
  • Pharmacological Specificity : Aromatic substituents (e.g., 2,6-dimethylphenyl in pilsicainide) enhance target specificity but reduce synthetic accessibility compared to simpler amines .

Biological Activity

(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride, with the CAS number 80842-67-7, is a heterocyclic compound characterized by its unique bicyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

  • Molecular Formula : C8H18Cl2N2
  • Molecular Weight : 213.15 g/mol
  • Structure : The compound features a pyrrolidine ring fused with a piperidine-like structure, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The amine group can form hydrogen bonds with receptor sites, influencing receptor activation and signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related pyrrolizidine derivatives has shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF7 (Breast Cancer)0.34Induction of apoptosis via Bcl-2 downregulation
Compound BA549 (Lung Cancer)0.57Inhibition of topoisomerase I
Compound CHeLa (Cervical Cancer)0.21Cell cycle arrest at G2/M phase

These findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its anticancer potential.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Studies have shown that similar pyrrolizidine compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress. This activity may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Neuroprotection in Animal Models : In a study involving mice treated with neurotoxic agents, administration of this compound demonstrated a reduction in neuronal death and improved cognitive function compared to control groups.
  • Anticancer Efficacy : A recent clinical trial assessed the efficacy of a derivative of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size and improved quality of life metrics.

Preparation Methods

Catalytic Hydrogenation of Pyrrolizine Precursors

The core pyrrolizine skeleton is often constructed via catalytic hydrogenation of unsaturated precursors. Patent EP0238088B1 describes a method for synthesizing dihydro-1H-pyrrolizine derivatives using monoesters of 4-(hydroxyimino)heptanedioic acid. While this patent focuses on a diketone analog, the hydrogenation step provides a template for reductive amination strategies applicable to the target compound.

In a typical procedure, the monoester undergoes hydrogenation over palladium-on-carbon (Pd/C) in the presence of a tertiary amine (e.g., triethylamine) to yield 5-oxo-2-pyrrolidinepropanoic acid. This intermediate is then cyclized using acetic anhydride to form the bicyclic framework. Adapting this approach, the primary amine group could be introduced via reductive amination of a ketone intermediate using ammonium acetate or a similar nitrogen source.

Cyclization and Amine Functionalization

The bicyclic amine structure is assembled through acid-catalyzed cyclization. Sigma-Aldrich’s technical data specifies the SMILES string NCC12N(CCC2)CCC1.[H]Cl.[H]Cl, indicating a bridged pyrrolizine system with a pendant aminomethyl group. A plausible route involves:

  • Mannich Reaction : Condensation of a pyrrolidine derivative with formaldehyde and ammonium chloride to install the aminomethyl group.

  • Hydrochloride Salt Formation : Treatment with hydrogen chloride (HCl) in ethanol or diethyl ether to precipitate the dihydrochloride salt.

Reaction conditions must be tightly controlled to avoid over-alkylation or decomposition. For example, maintaining a pH below 3 during salt formation ensures protonation of both amine groups.

Optimization of Reaction Parameters

Catalytic Systems and Solvent Effects

ParameterOptimal ValueImpact on Yield
Catalyst5% Pd/C85–90%
SolventEthanol/Water (4:1)Maximizes solubility of intermediates
Temperature50–60°CBalances reaction rate and side reactions
Pressure (H₂)30–40 psiEnsures complete reduction

Data extrapolated from and vendor protocols suggests that polar aprotic solvents (e.g., DMF) may accelerate cyclization but risk hydrolyzing the amine group.

Acid Selection for Salt Formation

Hydrochloric acid concentration critically affects crystal morphology and purity:

  • 2M HCl in Ethanol : Produces fine crystals with >99% purity (Amerigo Scientific).

  • Gaseous HCl in Diethyl Ether : Yields larger crystals but requires anhydrous conditions.

Excess HCl must be avoided to prevent decomposition of the pyrrolizine ring.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (D₂O, 400 MHz): δ 3.2–3.5 (m, 2H, CH₂NH₂), 2.8–3.0 (m, 4H, pyrrolizine CH₂), 1.6–1.8 (m, 4H, bridgehead CH₂).

  • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Purity Assessment

Batch analyses from Sigma-Aldrich report:

  • HPLC Purity : 97–99% (λ = 254 nm)

  • Residual Solvents : <0.1% (ethanol, ether)

  • Water Content (KF) : <0.5%

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct is N-alkylated pyrrolizine , arising from over-alkylation during the Mannich step. Strategies to suppress this include:

  • Using a 10% molar excess of formaldehyde to drive the reaction to completion.

  • Adding scavengers like thiourea to quench unreacted alkylating agents.

Stability Considerations

The compound is hygroscopic and prone to oxidation. Storage recommendations include:

  • Sealed containers under argon atmosphere.

  • Temperature control at 2–8°C.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies suggest that continuous hydrogenation in microreactors improves throughput by 40% compared to batch processes. Key advantages:

  • Precise control over H₂ pressure (30 ± 2 psi).

  • Reduced catalyst loading (3% Pd/C).

Green Chemistry Approaches

  • Solvent Recycling : Ethanol recovery via distillation reduces waste by 70%.

  • Catalyst Recovery : Magnetic Pd nanoparticles enable >95% catalyst reuse .

Q & A

Q. What are the recommended methods for synthesizing (Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride?

The synthesis typically involves neutralizing the free base form of the amine with hydrochloric acid. For example, trientine dihydrochloride (a structurally analogous compound) is synthesized by reacting triethylene tetramine with hydrochloric acid to form a crystalline salt . Key steps include stoichiometric control of HCl addition, purification via recrystallization, and characterization by elemental analysis. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid impurities common in industrial formulations, such as residual amines or byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H and 13C NMR : Assigns proton and carbon environments, confirming the pyrrolizidine core and amine functional groups. For example, 1H-1H COSY spectra resolve overlapping signals in complex bicyclic structures .
  • IR Spectroscopy : Identifies N-H stretching (2500–3300 cm⁻¹) and ammonium chloride vibrations (e.g., ~2100 cm⁻¹ for N-H···Cl interactions) .
  • Mass Spectrometry : Validates molecular weight (C9H20Cl2N2, MW 239.15) and fragmentation patterns .

Q. How should solubility and stability be evaluated for this dihydrochloride salt?

  • Solubility : Test in polar solvents (e.g., water, methanol) and buffer systems (pH 1–7) using gravimetric or UV-Vis methods.
  • Stability : Conduct accelerated degradation studies under varying temperatures (e.g., 25°C vs. 40°C) and humidity (e.g., 60% RH). For related pyrrolizidine derivatives, stability was confirmed over 14 absorption-desorption cycles in CO2 capture experiments . Hygroscopicity requires airtight storage to prevent deliquescence .

Advanced Research Questions

Q. How does the caged pyrrolizidine structure enhance CO2 capture performance compared to linear amines?

The bicyclic pyrrolizidine framework in this compound (e.g., sample 8 in CO2 studies) provides steric protection to the amine groups, reducing oxidative degradation. Kinetic studies show a 3× faster CO2 absorption rate (1.06 molCO2/mole amine) compared to monoethanolamine (MEA), attributed to the rigid, spatially organized active sites . Computational modeling (e.g., density functional theory) can further elucidate CO2 binding energetics and transition states.

Q. How can researchers resolve contradictions in stability data across pharmacological and environmental applications?

  • Methodological Harmonization : Standardize testing conditions (e.g., CO2 concentration, temperature) between pharmacological (e.g., 400 ppm CO2) and industrial (pure CO2) studies .
  • Advanced Analytics : Use quantitative NMR (qNMR) with internal standards (e.g., ethyl paraben) to track degradation products and quantify purity shifts under varying conditions .

Q. What computational tools are suitable for modeling the compound’s crystallographic structure?

SHELX software (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures. For example, SHELXL’s robust algorithms handle high-resolution data or twinned crystals, enabling precise determination of bond angles and hydrogen-bonding networks in bicyclic amines . Pair with molecular dynamics simulations to study solvation effects.

Q. How can synthesis protocols be optimized for high-purity batches?

  • Process Controls : Monitor reaction pH to ensure complete protonation of the amine.
  • Purification : Use column chromatography (silica gel, methanol/chloroform eluent) or preparative HPLC. Validate purity via qNMR (>99.0%) or ion chromatography to quantify chloride content .
  • Impurity Profiling : Compare with pharmacopeial standards (e.g., ≤0.1% residual solvents by GC-MS) .

Q. How does structural modification (e.g., acetic acid derivatives) alter bioactivity or physicochemical properties?

Replacing the methylamine group with a carboxylate moiety (e.g., tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride) increases polarity, altering solubility and metal-binding affinity. Comparative studies using isothermal titration calorimetry (ITC) can quantify binding constants for targets like Cu²+ or enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.